molecular formula C24H27N3O3S B2610371 N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide CAS No. 901257-90-7

N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide

Cat. No.: B2610371
CAS No.: 901257-90-7
M. Wt: 437.56
InChI Key: OVBPRVLRVQACAY-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, a dimethoxyphenyl group, and an imidazolylthioacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the thioacetamide group, and the attachment of the cyclopentyl and dimethoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and yield. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide include:

  • N-cyclopentyl-2-(4-methoxy-phenyl)-acetamide
  • N-cyclopentyl-2-(3,4-dimethoxyphenyl)acetamide
  • N-cyclopentyl-2-[(3,4-dimethoxyphenyl)amino]acetamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of the imidazole ring and the thioacetamide group provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclopentyl-2-[[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-29-19-13-12-17(14-20(19)30-2)23-26-22(16-8-4-3-5-9-16)24(27-23)31-15-21(28)25-18-10-6-7-11-18/h3-5,8-9,12-14,18H,6-7,10-11,15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBPRVLRVQACAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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